![molecular formula C7H12Cl2N2O B2773548 5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride CAS No. 2416237-10-8](/img/structure/B2773548.png)
5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride
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Overview
Description
The compound “(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride” is similar to the one you’re asking about . It has a CAS Number of 2109874-06-6 and a molecular weight of 223.14 .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, “1-Aminoethyl”, has a molecular formula of C2H6N .
Chemical Reactions Analysis
In a study on the chiral toxicology of organophosphorus nerve agents, a compound was formed by a rapid derivatization with ®—2-(1 aminoethyl) phenol, followed by LC–MS/MS analysis .
Physical And Chemical Properties Analysis
A compound named “4-(2-Aminoethyl)aniline” has a melting point range of 28 - 31 °C (82 - 88 °F) according to the literature .
Scientific Research Applications
- Researchers have explored different types of SFRs with varying dimensions. These compounds are applied to typical polymers to improve their flame retardancy while considering other material properties .
- This integration of ILs can lead to material and cost savings through physical or chemical modifications .
Flame Retardancy and Supramolecular Flame Retardants (SFRs)
Membrane Modification
Gene Delivery
Safety and Hazards
Future Directions
In the field of chiral solvating agents for nuclear magnetic resonance (NMR) spectroscopy designed for the chiral analysis of amino acid derivatives, notable advancements have been made with thiourea–CSAs . This could be a potential future direction for research involving “5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride”.
properties
IUPAC Name |
5-(1-aminoethyl)-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRYVVXJAONLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC(=O)C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride |
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